molecular formula C20H18N4O3S B4843648 2-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide

2-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide

Cat. No. B4843648
M. Wt: 394.4 g/mol
InChI Key: YNRFQOPGISOSGI-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide involves the inhibition of protein kinases, specifically the Janus kinase (JAK) family. This inhibition leads to the suppression of various signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide has a significant impact on various biochemical and physiological processes. This compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. Additionally, 2-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide has also been shown to have anti-inflammatory and antiviral effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide in lab experiments is its potent inhibitory effect on cancer cell lines. This makes it an ideal candidate for further investigation into cancer treatment. However, one of the limitations of using this compound is its potential toxicity, which requires careful consideration when designing experiments.

Future Directions

There are several future directions for the investigation of 2-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide. One potential direction is the investigation of its potential as a combination therapy with other cancer treatments. Additionally, further investigation into its anti-inflammatory and antiviral properties could lead to the development of new treatments for various diseases. Finally, the development of more potent and selective inhibitors of JAK family kinases could lead to the development of more effective cancer treatments.

Scientific Research Applications

2-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound has a potent inhibitory effect on various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide has also been investigated for its anti-inflammatory and antiviral properties.

properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-15(14-16-6-3-2-4-7-16)19(25)23-17-8-10-18(11-9-17)28(26,27)24-20-21-12-5-13-22-20/h2-14H,1H3,(H,23,25)(H,21,22,24)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRFQOPGISOSGI-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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